molecular formula C15H15NO2S B11526178 Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate

Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate

Cat. No.: B11526178
M. Wt: 273.4 g/mol
InChI Key: RBXZXNLEQMNXRH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is a Schiff base derivative featuring a thiophene ring conjugated to an ethyl benzoate backbone via an imine linkage. Its synthesis typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with ethyl 4-aminobenzoate under acidic or thermal conditions, analogous to methods described for related Schiff bases .

Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

ethyl 4-[(5-methylthiophen-2-yl)methylideneamino]benzoate

InChI

InChI=1S/C15H15NO2S/c1-3-18-15(17)12-5-7-13(8-6-12)16-10-14-9-4-11(2)19-14/h4-10H,3H2,1-2H3

InChI Key

RBXZXNLEQMNXRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is not fully understood. it is believed to interact with biological targets through its Schiff base linkage, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with key analogs to highlight differences in reactivity, applications, and physical properties.

2.1. Functional Group Variations
  • 4-{[(5-Methyl-2-thienyl)methylene]amino}benzenesulfonamide Key Difference: Replaces the ethyl ester with a sulfonamide group. Sulfonamide derivatives are often explored for antimicrobial activity, suggesting possible biological applications distinct from the ester-based target compound .
  • Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (UV-2) Key Difference: Substitutes the thiophene with an ethylphenylamino group. Impact: The ethylphenylamino group enhances UV absorption efficiency, making UV-2 a commercial UV stabilizer in polymers.
2.2. Substituent Modifications
  • Ethyl 4-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}benzoate Key Difference: Incorporates a naphthyl group with a hydroxyl substituent. The hydroxyl group introduces acidity and hydrogen-bonding capacity, differentiating its reactivity and photostability from the thiophene-containing target .
  • Ethyl 4-(dimethylaminomethylideneamino)benzoate Key Difference: Features a dimethylamino group instead of thiophene. Impact: The strong electron-donating dimethylamino group enhances basicity and alters electronic conjugation, likely increasing the compound’s suitability as a photoinitiator or catalyst in polymerization reactions .
2.3. Physical and Chemical Properties
Compound Name Molecular Weight Melting Point (°C) Key Functional Group Notable Applications
Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate ~291.35* Not reported Thiophene-imine-ester Potential UV absorber, biologics
4-{[(5-Methyl-2-thienyl)methylene]amino}benzenesulfonamide 296.37 62–65 Sulfonamide Antimicrobial research
Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (UV-2) 296.37 Not reported Ethylphenylamino Polymer UV stabilization
Ethyl 4-{[(1E)-(2-hydroxy-1-naphthyl)methylene]amino}benzoate ~335.37* Not reported Naphthyl-hydroxyl Photochemical studies

*Calculated based on molecular formula.

2.4. Reactivity and Stability
  • Hydrolysis Sensitivity : The ethyl ester group in the target compound is prone to hydrolysis under acidic/basic conditions, similar to other benzoate esters. This contrasts with sulfonamide analogs, which exhibit greater hydrolytic stability .
  • This property aligns it with UV-2 but with a redshift due to thiophene’s lower aromaticity .

Biological Activity

Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a thienyl moiety. The structural formula can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

This structure is essential for its interactions with biological targets and influences its pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values observed are indicative of its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20
Pseudomonas aeruginosa40

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that it exhibits cytotoxic effects on various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value of 15 µM, indicating potent activity.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent inhibition of cell proliferation:

Concentration (µM) Cell Viability (%)
0100
585
1065
1540

This data illustrates the compound's potential as an anticancer agent through its ability to induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Apoptosis : In cancer cells, it has been shown to activate caspases, leading to programmed cell death.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption and subsequent cell death.

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